Welcome to the BenchChem Online Store!
molecular formula C9H7BrO2 B159867 5-Bromochroman-3-one CAS No. 132873-53-1

5-Bromochroman-3-one

Cat. No. B159867
M. Wt: 227.05 g/mol
InChI Key: DQEZEDNXYWWKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05258379

Procedure details

A suspension of 2-ethoxycarbonyl-5-bromo-3-chromanone (300 mg, 1 mMol) in methanol (5 mL) and 10% hydrochloric acid (3 mL) was heated at reflux for 2 hours. All of the solid had not dissolved; therefore, trifluoroacetic acid (1 mL) was added, and heating was continued for 18 hours. The reaction mixture was diluted with water and extracted well with diethyl ether. The ether phases were combined, dried over sodium sulfate, and concentrated in vacuo to give a yellow glass. Purification by flash chromatography (1:1 hexane:ether) gave the title compound as a light yellow glass (120 mg, 53%).
Name
2-ethoxycarbonyl-5-bromo-3-chromanone
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
C(OC([CH:6]1[C:15](=[O:16])[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][C:12]=2[Br:17])[O:7]1)=O)C.FC(F)(F)C(O)=O>CO.Cl.O>[Br:17][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:13]=1[CH2:14][C:15](=[O:16])[CH2:6][O:7]2

Inputs

Step One
Name
2-ethoxycarbonyl-5-bromo-3-chromanone
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(=O)C1OC2=CC=CC(=C2CC1=O)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
All of the solid had not dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
extracted well with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow glass
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (1:1 hexane:ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C2CC(COC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.